Cas no 13519-74-9 (2-chloro-n-ethylaniline)
2-chloro-n-ethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-ethylaniline
- o-chloro-N-ethylaniline
- CTK0F4193
- Aniline, o-chloro-N-ethyl-
- AC1Q31G8
- 1-chloro-2-(ethylamino)benzene
- N-ethyl-2-chloro-aniline
- N-Aethyl-2-chlor-anilin
- 2-chloro-N-ethyl-benzenamine
- SureCN1116563
- Benzenamine, 2-chloro-N-ethyl-
- AC1LBRMT
- (2-chlorophenyl)ethylamine
- 2-Chloro-N-ethylbenzenamine
- N-Ethyl-2-chloro-benzenaMine
- MFCD00792552
- SCHEMBL1116563
- CS-0444964
- N-(2-Chlorophenyl)-N-ethylamine #
- DTXSID00343161
- AKOS000239418
- SB75865
- EN300-32932
- 13519-74-9
- OMQUELHMHMORKS-UHFFFAOYSA-N
- n-ethyl-2-chlorobenzenamine
- F78855
- 2-chloro-n-ethylaniline
-
- Inchi: 1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
- InChI Key: OMQUELHMHMORKS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NCC
Computed Properties
- Exact Mass: 155.0503
- Monoisotopic Mass: 155.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
2-chloro-n-ethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32932-0.05g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.05g |
$58.0 | 2023-02-14 | ||
| Enamine | EN300-32932-0.1g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.1g |
$86.0 | 2023-02-14 | ||
| Enamine | EN300-32932-0.25g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.25g |
$122.0 | 2023-02-14 | ||
| Enamine | EN300-32932-0.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.5g |
$192.0 | 2023-02-14 | ||
| Enamine | EN300-32932-1.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 1.0g |
$247.0 | 2023-02-14 | ||
| Enamine | EN300-32932-2.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 2.5g |
$441.0 | 2023-02-14 | ||
| Enamine | EN300-32932-5.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 5.0g |
$765.0 | 2023-02-14 | ||
| Enamine | EN300-32932-10.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 10.0g |
$1414.0 | 2023-02-14 | ||
| abcr | AB601560-250mg |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 250mg |
€187.70 | 2025-04-21 | ||
| abcr | AB601560-1g |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 1g |
€394.90 | 2025-04-21 |
2-chloro-n-ethylaniline Suppliers
2-chloro-n-ethylaniline Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-chloro-n-ethylaniline
2-Chloro-N-Ethylaniline (CAS No. 13519-74-9): A Comprehensive Overview
2-Chloro-N-Ethylaniline, also known by its CAS registry number 13519-74-9, is an organic compound that belongs to the class of aromatic amines. This compound is widely recognized in the chemical industry for its versatility and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 2-chloro-N-ethylaniline consists of a benzene ring with a chlorine atom at the ortho position relative to an N-ethylamine group, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of 2-chloro-N-ethylaniline as a key intermediate in the production of biologically active compounds. For instance, studies have shown that this compound can be used as a precursor in the synthesis of antimicrobial agents, where its chlorine substituent plays a crucial role in enhancing the compound's activity against bacterial and fungal pathogens. Furthermore, its ability to undergo various substitution reactions has made it a valuable building block in the development of novel drug candidates.
The synthesis of 2-chloro-N-ethylaniline typically involves nucleophilic aromatic substitution reactions. Researchers have explored various conditions to optimize this process, including the use of different catalysts and reaction media. For example, recent studies have demonstrated that the use of microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. This approach not only enhances the efficiency of production but also aligns with the growing demand for sustainable chemical processes.
In terms of applications, 2-chloro-N-ethylaniline has found extensive use in the agrochemical industry as an intermediate in the synthesis of herbicides and insecticides. Its ability to interact with biological systems makes it an attractive candidate for developing compounds with specific pesticidal activities. Additionally, this compound has been employed in the preparation of advanced materials, such as conductive polymers, where its electronic properties contribute to enhanced performance.
From a structural perspective, 2-chloro-N-ethylaniline exhibits interesting electronic properties due to the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the N-ethylamine group. These properties make it a suitable candidate for studying π-conjugation effects in aromatic systems. Recent computational studies have provided deeper insights into its electronic structure, which has implications for its use in optoelectronic devices.
Moreover, 2-chloro-N-ethylaniline has been utilized in medicinal chemistry for designing compounds with potential anticancer activity. By modifying its substituents, researchers have been able to create analogs that exhibit selective cytotoxicity against cancer cells while minimizing toxicity to healthy cells. This highlights the compound's potential as a lead molecule in drug discovery programs.
In conclusion, 2-chloro-N-ethylaniline (CAS No. 13519-74-9) is a versatile compound with significant applications across multiple disciplines. Its role as an intermediate in organic synthesis, combined with its unique chemical properties, continues to drive innovation in both academic and industrial settings. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge, further solidifying its importance in modern chemistry.
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